molecular formula C20H14F6N4O2 B4372933 1-METHYL-N~3~,N~4~-BIS[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-3,4-DICARBOXAMIDE

1-METHYL-N~3~,N~4~-BIS[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-3,4-DICARBOXAMIDE

Cat. No.: B4372933
M. Wt: 456.3 g/mol
InChI Key: LSTZMWGRKHBUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N,N’-bis[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,4-dicarboxamide is a compound that features a pyrazole core substituted with trifluoromethyl groups

Chemical Reactions Analysis

Types of Reactions

1-methyl-N,N’-bis[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-methyl-N,N’-bis[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,4-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N,N’-bis[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,4-dicarboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. This binding can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N,N’-bis[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,4-dicarboxamide is unique due to its dual trifluoromethyl substitutions on the pyrazole ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-methyl-3-N,4-N-bis[3-(trifluoromethyl)phenyl]pyrazole-3,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F6N4O2/c1-30-10-15(17(31)27-13-6-2-4-11(8-13)19(21,22)23)16(29-30)18(32)28-14-7-3-5-12(9-14)20(24,25)26/h2-10H,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTZMWGRKHBUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-METHYL-N~3~,N~4~-BIS[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-METHYL-N~3~,N~4~-BIS[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-METHYL-N~3~,N~4~-BIS[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 4
1-METHYL-N~3~,N~4~-BIS[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-METHYL-N~3~,N~4~-BIS[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-METHYL-N~3~,N~4~-BIS[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-3,4-DICARBOXAMIDE

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